

# In vivo Absorption and Excretion of D-psicose: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of in vivo studies on the absorption and excretion of **D-psicose** (also known as D-allulose). It includes detailed experimental protocols, quantitative data summaries, and visual representations of workflows and metabolic pathways to support further research and development.

## Introduction

**D-psicose**, a rare sugar and a C-3 epimer of D-fructose, has garnered significant interest for its potential health benefits, including anti-hyperglycemic and anti-obesity effects.[1] Unlike common sugars, **D-psicose** is minimally metabolized in the body, leading to a near-zero caloric value.[2][3] Understanding its in vivo absorption, distribution, metabolism, and excretion (ADME) profile is crucial for its application in food products and as a potential therapeutic agent. This document outlines the key findings from various in vivo studies and provides detailed protocols for replicating and expanding upon this research.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data from in vivo studies on **D-psicose** absorption and excretion in both animal models and humans.

Table 1: Pharmacokinetic Parameters of **D-psicose** in Wistar Rats



Parameter	Oral Administration (100 mg/kg)	Intravenous Administration (100 mg/kg)	Reference
Maximum Blood Concentration (Cmax)	48.5 ± 15.6 μg/g	132.0 ± 22.1 μg/g (at 10 min)	[4][5]
Time to Cmax (Tmax)	1 hour	10 minutes	[4][5]
Urinary Excretion (within 1 hour)	20% of administered dose	~50% of administered dose	[4][5]
Urinary Excretion (within 2 hours)	33% of administered dose	-	[4][5]
Blood Half-life (t1/2)	-	57 minutes	[4][5]
Organ Accumulation	Liver	Liver	[4][5]
Remaining in body after 7 days	< 1%	-	[4][5]

Table 2: Excretion of **D-psicose** in Wistar Rats after a Single Oral Administration (5 g/kg)

Excretion Route	Percentage of Dosage Excreted (within 24 hours)	Reference
Urinary Excretion	11-15%	[6]
Fecal Excretion	8-13%	[6]

Table 3: **D-psicose** Excretion in Healthy Humans after Oral Administration



Dosage	Urinary Excretion Rate (Accumulated)	Reference
0.08 g/kg BW	~70%	[3][7]
0.17 g/kg BW	~70%	[3][7]
0.34 g/kg BW	~70%	[3][7]
5 to 20 g	66-79%	[3][8]
15 g (with 14C-allulose)	86% (urine), <3% (feces)	[3][8]

# **Experimental Protocols**

This section provides detailed methodologies for key in vivo experiments investigating **D**-**psicose** absorption and excretion.

### **Animal Studies: Pharmacokinetics in Rats**

Objective: To determine the pharmacokinetic profile of **D-psicose** in rats following oral and intravenous administration.

#### Materials:

- Male Wistar rats (specific pathogen-free)
- **D-psicose** (research grade)
- Vehicle (e.g., sterile saline or water for injection)
- Oral gavage needles (20-22 gauge)
- Syringes and needles for intravenous injection (25-27 gauge)
- Restrainers for rats
- Blood collection tubes (e.g., with heparin or EDTA)
- Metabolic cages for urine and feces collection



 Analytical equipment for **D-psicose** quantification (e.g., HPLC with Refractive Index Detector)

#### Protocol for Oral Administration:

- Animal Acclimatization: House male Wistar rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment. Provide standard chow and water ad libitum.
- Fasting: Fast the rats overnight (approximately 12-16 hours) before **D-psicose** administration, with free access to water.
- Dose Preparation: Prepare a solution of **D-psicose** in the chosen vehicle (e.g., sterile saline)
  at a concentration suitable for the desired dosage (e.g., 100 mg/kg or 5 g/kg).
- Administration: Administer the **D-psicose** solution to the rats via oral gavage. The volume administered should be based on the individual animal's body weight (e.g., 5-10 mL/kg).
- Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein at predetermined time points (e.g., 0, 10, 30, 60, 90, and 120 minutes) post-administration. Use appropriate anticoagulant-coated tubes.
- Urine and Feces Collection: House the rats in metabolic cages for 24-48 hours to collect urine and feces for excretion analysis.
- Sample Processing and Analysis: Centrifuge the blood samples to obtain plasma. Store
  plasma, urine, and fecal homogenates at -80°C until analysis. Quantify **D-psicose**concentrations using a validated analytical method such as HPLC-RI.

#### Protocol for Intravenous Administration:

- Animal Preparation: Follow the same acclimatization and fasting procedures as for oral administration. Anesthetize the rats if necessary, following approved institutional guidelines.
- Dose Preparation: Prepare a sterile solution of **D-psicose** in a suitable vehicle for intravenous injection.



- Administration: Inject the **D-psicose** solution slowly into the lateral tail vein. The injection volume should be appropriate for the animal's size (e.g., 1-2 mL/kg).
- Blood Sampling and Sample Analysis: Follow the same procedures for blood collection, sample processing, and analysis as described for the oral administration protocol.

## **Human Studies: Oral Tolerance and Excretion**

Objective: To assess the absorption and excretion of **D-psicose** in healthy human subjects.

#### Materials:

- Healthy human volunteers (inclusion/exclusion criteria should be clearly defined)
- **D-psicose** (food grade)
- Maltodextrin (for oral tolerance tests)
- Blood collection supplies (needles, tubes with appropriate anticoagulants)
- · Urine collection containers
- Analytical equipment for **D-psicose** quantification

Protocol for Oral Administration and Blood Sampling:

- Subject Recruitment and Consent: Recruit healthy adult volunteers. Obtain informed consent after explaining the study procedures, potential risks, and benefits.
- Fasting: Instruct subjects to fast overnight (at least 10-12 hours) before the study.
- Test Beverage Preparation: Prepare test beverages by dissolving a specific dose of D-psicose (e.g., 5 g, 7.5 g) and, if applicable, maltodextrin (e.g., 75 g) in a fixed volume of water.[2]
- Baseline Sample Collection: Collect a baseline blood sample (time 0) before the subject consumes the test beverage.

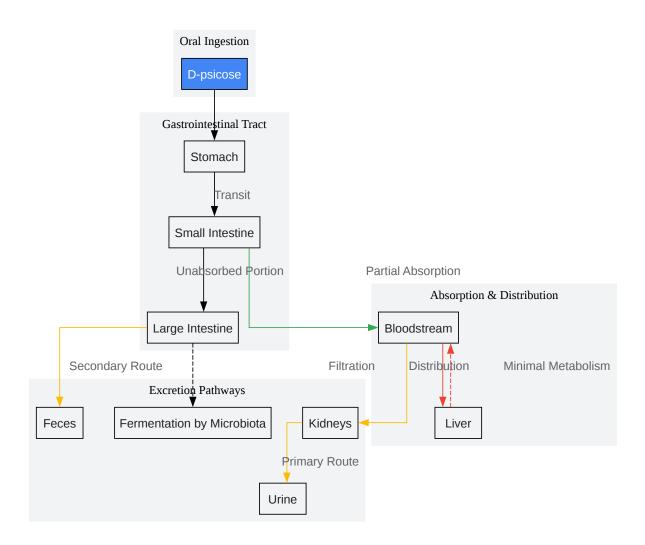


- Administration: Instruct the subject to consume the test beverage within a specified time frame (e.g., 5-10 minutes).
- Post-administration Blood Sampling: Collect blood samples at specified time points after consumption (e.g., 30, 60, 90, and 120 minutes).[2]
- Urine Collection: For excretion studies, instruct subjects to collect all urine for a specified period (e.g., 24 or 48 hours) following **D-psicose** ingestion.
- Sample Processing and Analysis: Process blood samples to obtain plasma or serum.
   Measure **D-psicose** concentrations in plasma/serum and urine using a validated analytical method.

## **Visualizations**

The following diagrams illustrate key experimental workflows and the metabolic fate of **D**-psicose.





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Caption: Metabolic fate of orally ingested **D-psicose**.





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Caption: Workflow for a rat pharmacokinetic study of **D-psicose**.

## **Discussion and Conclusion**

The in vivo studies consistently demonstrate that **D-psicose** is partially absorbed in the small intestine and largely excreted unchanged in the urine.[4][5][6][9] This limited metabolism is the basis for its low caloric value.[2][3] The provided protocols offer a foundation for conducting further research to explore the ADME properties of **D-psicose** in more detail, for instance, by investigating potential transporters involved in its absorption or its effects on gut microbiota. The quantitative data and experimental workflows presented here are intended to facilitate the design and execution of robust in vivo studies, ultimately contributing to a deeper understanding of **D-psicose** and its physiological effects.

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